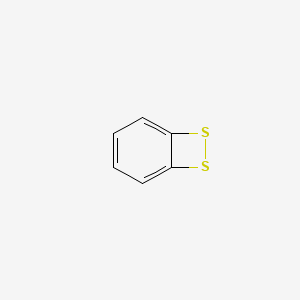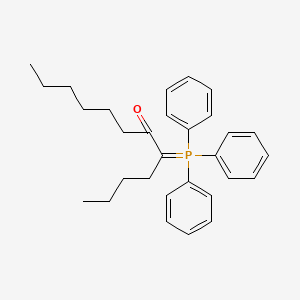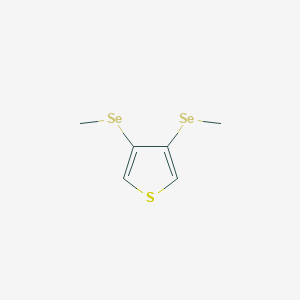
3,4-Bis(methylselanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(methylselanyl)thiophene is a unique organoselenium compound featuring a thiophene ring substituted with two methylselanyl groups at the 3 and 4 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their aromatic stability and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylselanyl)thiophene typically involves the introduction of methylselanyl groups onto a thiophene ring. One common method is the reaction of thiophene with methylselanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylselanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms back to their original state.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: The original thiophene derivative.
Substitution: Thiophene derivatives with different substituents at the 3 and 4 positions.
Scientific Research Applications
3,4-Bis(methylselanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 3,4-Bis(methylselanyl)thiophene largely depends on its ability to interact with biological molecules through its selenium atoms. Selenium can form selenoenzymes that play a role in antioxidant defense by reducing oxidative stress. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(trimethylsilyl)thiophene: Another thiophene derivative with silicon substituents.
3,4-Dimethylthiophene: A simpler thiophene derivative with methyl groups.
3,4-Diphenylthiophene: A thiophene derivative with phenyl groups.
Uniqueness
3,4-Bis(methylselanyl)thiophene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in biological systems as an antioxidant and its potential therapeutic applications make this compound particularly interesting compared to other thiophene derivatives .
Properties
CAS No. |
82962-43-4 |
|---|---|
Molecular Formula |
C6H8SSe2 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
3,4-bis(methylselanyl)thiophene |
InChI |
InChI=1S/C6H8SSe2/c1-8-5-3-7-4-6(5)9-2/h3-4H,1-2H3 |
InChI Key |
DZTVFPHTHHSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CSC=C1[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


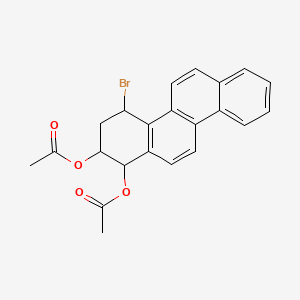
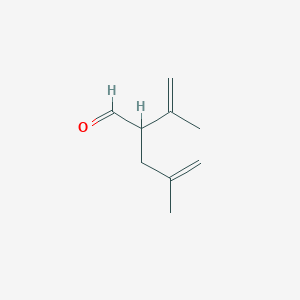
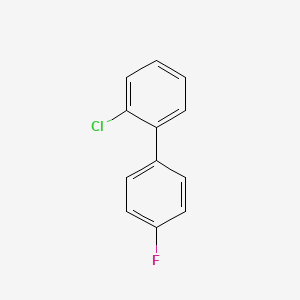
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
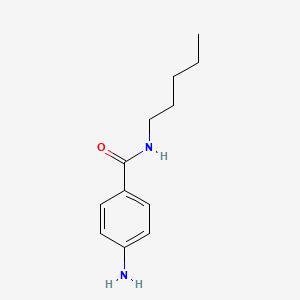
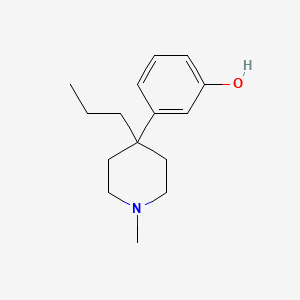
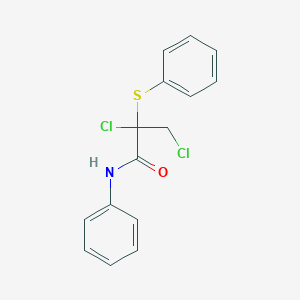
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
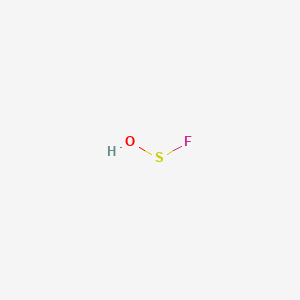
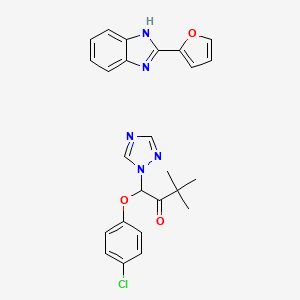
silane](/img/structure/B14419101.png)
